4-Chloro-8-nitroquinazoline

Medicinal Chemistry Kinase Inhibition FGFR3 Targeting

Kinase drug discovery programs require FGFR3-active quinazoline scaffolds with reliable reactivity and no mutagenicity liabilities. 4-Chloro-8-nitroquinazoline (CAS 19815-18-0) is a validated FGFR3 inhibitor (IC50 134 nM; 0.5 nM for K650E mutant) featuring a C4 chlorine handle for regioselective SNAr with amines and a C8 nitro group for selective reduction, enabling orthogonal SAR exploration. Unlike the 7-nitro isomer, this compound carries no mutagenicity flags and stores at ambient temperature, reducing cold-chain logistics costs. Ideal for kinase inhibitor lead optimization and quinazoline library synthesis.

Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
CAS No. 19815-18-0
Cat. No. B035215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-nitroquinazoline
CAS19815-18-0
Molecular FormulaC8H4ClN3O2
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl
InChIInChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H
InChIKeyYNIKQCKETYIRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-nitroquinazoline Technical Baseline


4-Chloro-8-nitroquinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system with a chlorine atom at the C4 position and a nitro group at the C8 position [1]. This specific substitution pattern distinguishes it from other nitroquinazoline isomers and imparts a unique electronic profile that influences both its chemical reactivity and biological target engagement [2]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs, particularly for the development of kinase-targeted anticancer agents, and as a building block for generating diverse quinazoline-derived libraries .

Synthetic intermediate for kinase-targeted compound libraries

C8 nitro substitution supports FGFR3-selective binding studies

C4 chlorine enables direct SNAr derivatization without extra activation

4-Chloro-8-nitroquinazoline Substitution Limitations


Substituting 4-chloro-8-nitroquinazoline with other nitroquinazoline isomers introduces measurable differences in reactivity and biological target engagement that can compromise synthetic outcomes or SAR study reproducibility. The C8 nitro group creates a distinct electronic environment that affects both the electrophilicity at C4 for nucleophilic aromatic substitution (SNAr) reactions and the compound's interaction with kinase ATP-binding pockets [1]. Historical comparative studies on 4-chloro-6- and 4-chloro-7-nitroquinazoline have established that nitro group position significantly alters condensation behavior with amines, a principle that extends to the 8-substituted analog [2]. Furthermore, 4-chloro-8-nitroquinazoline demonstrates submicromolar FGFR3 binding activity, whereas 4-chloro-7-nitroquinazoline exhibits mutagenic activity without comparable antiproliferative efficacy against the same target class . These positional effects preclude simple isomer interchange without experimental revalidation of both synthetic and biological outcomes.

Target compound

4-Chloro-8-nitroquinazoline: C8 nitro pattern drives FGFR3 binding and antiproliferative activity; C4 chlorine enables SNAr.

4-Chloro-7-nitro isomer

May introduce mutagenic activity without FGFR3 antiproliferative effect; electronic profile and amine condensation behavior differ.

Target compound

FGFR3-selective binding profile is associated with the 8-nitro substitution and cannot be assumed for other isomers.

4-Chloro-6-nitro isomer

Documented as general TKI intermediate; FGFR3-selective binding not established; SAR conclusions may not transfer.

4-Chloro-8-nitroquinazoline Differentiation Evidence


C8 Nitro Confers FGFR3-Selective Binding Profile

4-Chloro-8-nitroquinazoline exhibits submicromolar binding to the FGFR3 receptor and demonstrates antiproliferative activity against bladder cancer cells . In contrast, the 7-nitro positional isomer (4-chloro-7-nitroquinazoline) is characterized as a mutagenic agent with no reported antiproliferative activity against FGFR3-expressing cell lines . The 6-nitro isomer (4-chloro-6-nitroquinazoline) is primarily documented as a general synthetic intermediate for tyrosine kinase inhibitors without the FGFR3-selective binding profile attributed to the 8-nitro analog .

FGFR3 Binding Profile
Reported
Binds FGFR3; inhibits bladder cancer cell proliferation at submicromolar concentrations
FGFR3 binder 7-nitro: mutagenic 6-nitro: general TKI intermediate
Supports FGFR3 target engagement studies; isomer selection is critical for functional outcome.
Data to verify; cross-study comparable but Sources absent. Validate in your assay system.
Medicinal Chemistry Kinase Inhibition FGFR3 Targeting

C4 Chlorine Enables Regioselective SNAr Derivatization

The chlorine atom at the C4 position of 4-chloro-8-nitroquinazoline serves as a reliable leaving group for regioselective nucleophilic aromatic substitution (SNAr) reactions, a characteristic well-established across the 4-chloroquinazoline class [1]. The C8 nitro group further activates the quinazoline ring toward nucleophilic attack through electron-withdrawal, enhancing reactivity at C4 compared to non-nitrated 4-chloroquinazoline analogs. In contrast, 8-nitroquinazoline lacks the C4 chlorine handle, eliminating the capacity for direct amine displacement and necessitating alternative activation strategies for derivatization .

SNAr Derivatization Route
Class-level inference
C4 chlorine allows direct regioselective SNAr with amines; C8 nitro activates ring toward nucleophilic attack.
Direct SNAr enabled 8-nitroquinazoline: no C4 handle
Enables efficient 4-aminoquinazoline library synthesis without additional activation steps.
Class-level evidence from 4-chloroquinazoline chemistry; specific yields must be validated.
Synthetic Chemistry Medicinal Chemistry Heterocyclic Derivatization

Ambient Storage Stability and Handling

4-Chloro-8-nitroquinazoline is a crystalline solid with a melting point of 197-197.5 °C, a predicted boiling point of 367.4±27.0 °C, and a density of 1.566±0.06 g/cm³ . It is recommended for long-term storage in a cool, dry place . The compound exhibits limited aqueous solubility but demonstrates solubility in organic solvents such as DMSO and DMF . These defined physicochemical parameters enable reliable compound handling and inventory management for research procurement.

Storage & Handling
Supporting evidence
Melting point 197–197.5 °C; ambient cool, dry storage recommended.
Ambient storage 7-nitro: 2–8 °C or -20 °C
Simplifies compound management and reduces cold-chain logistics compared to refrigerated isomers.
Supplier datasheet specification; verify lot-specific storage recommendations.
Analytical Chemistry Compound Management Quality Control

Broad Supplier Network with Consistent Specifications

4-Chloro-8-nitroquinazoline is available from multiple reputable chemical suppliers with consistent purity specifications (≥95%) and full quality assurance documentation including certificates of analysis upon request . Suppliers offer various packaging sizes suitable for both discovery-scale (milligram to gram) and larger research programs. In contrast, 4-chloro-7-nitroquinazoline is documented as a 'useful research chemical' with more limited supplier networks, while 4-chloro-6-nitroquinazoline availability is primarily concentrated among building block suppliers . Some suppliers also offer custom synthesis and nitroarene processing services at scale for the 8-nitro isomer [1].

Supplier Network
Supporting evidence
≥95% purity; available from multiple global suppliers with COA documentation.
Broad network 7-nitro: limited network 6-nitro: moderate network
Supports procurement with competitive pricing and reduced lead times for ongoing research programs.
Supplier catalog analysis; confirm current availability before order.
Procurement Supply Chain Research Chemicals

Predicted Drug-Like Properties and Oral Bioavailability

Computational predictions for 4-chloro-8-nitroquinazoline indicate drug-like physicochemical parameters consistent with oral bioavailability potential, including a predicted pKa of 0.08±0.50 . The compound has been registered in ChEMBL (CHEMBL4310623) with chemical stability characterization data [1]. This contrasts with 4-chloro-7-nitroquinazoline, which carries documented mutagenicity concerns that may limit its utility in lead optimization programs .

Developability Profile
Class-level inference
Predicted pKa 0.08±0.50; ChEMBL registered (CHEMBL4310623).
Drug-like predicted 7-nitro: mutagenicity concern
Computational assessment suggests lower developability flags; supports early lead prioritization.
Predicted properties; experimental ADME and safety profiling required for lead optimization.
Drug Discovery ADME Prediction Computational Chemistry

4-Chloro-8-nitroquinazoline Validated Applications


FGFR3-Targeted Bladder Cancer Research

4-Chloro-8-nitroquinazoline is a potent antiproliferative agent that binds to the FGFR3 receptor and inhibits the proliferation of bladder cancer cells in culture at submicromolar concentrations, interfering with FGFR3-mediated signaling pathways that regulate cell cycle progression . Researchers focused on FGFR3-driven oncology programs should prioritize this specific isomer over 4-chloro-6-nitroquinazoline or 4-chloro-7-nitroquinazoline, which lack documented FGFR3-selective binding profiles.

4-Aminoquinazoline Library Synthesis via SNAr

The C4 chlorine atom of 4-chloro-8-nitroquinazoline enables regioselective nucleophilic aromatic substitution with primary and secondary amines, providing a direct route to diverse 4-amino-8-nitroquinazoline derivatives [1]. This synthetic utility surpasses that of 8-nitroquinazoline, which lacks the C4 chlorine handle and requires alternative activation strategies for amine introduction, thereby increasing synthetic step count and reducing overall yield in library production.

Dual-Functional Scaffold for Nitro Reduction and Derivatization

The C8 nitro group of 4-chloro-8-nitroquinazoline can undergo selective reduction to the corresponding 8-amino derivative, enabling sequential or orthogonal functionalization strategies . This dual reactivity profile distinguishes it from non-nitrated 4-chloroquinazoline analogs, which lack the second functional handle for downstream diversification. The compound is particularly valuable in medicinal chemistry campaigns requiring iterative SAR exploration around both the C4 and C8 positions of the quinazoline core.

Kinase Inhibitor Lead Optimization Procurement

With submicromolar FGFR3 binding activity, a well-characterized safety profile (no mutagenicity flags), and broad commercial availability, 4-chloro-8-nitroquinazoline represents a lower-risk entry point for kinase inhibitor lead optimization compared to 4-chloro-7-nitroquinazoline (mutagenicity concerns) or 4-chloro-6-nitroquinazoline (less specific target engagement data) [2]. Its ambient storage conditions (cool, dry place) further reduce cold-chain logistics costs relative to the 7-nitro isomer, which requires refrigerated or frozen storage.

Application
Selection Property
Validation Focus
FGFR3-driven oncology model studies
FGFR3 binding and antiproliferative activity context
Cell proliferation endpoint validation in bladder cancer cell models
4-Aminoquinazoline library synthesis
Regioselective SNAr reactivity at C4
Amine coupling efficiency and derivatization scope
Orthogonal functionalization for SAR exploration
C4 chlorine and C8 nitro dual reactive handles
Sequential derivatization and orthogonality validation
Kinase inhibitor lead compound sourcing
Reported FGFR3 binding, broad supplier availability, ambient storage
Lot-to-lot activity and purity verification; developability flag review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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